Product packaging for 2,6-Dimethoxyquinoline(Cat. No.:CAS No. 222317-31-9)

2,6-Dimethoxyquinoline

Cat. No.: B3040634
CAS No.: 222317-31-9
M. Wt: 189.21 g/mol
InChI Key: WYEIXSMRIIYDSB-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Core in Advanced Organic Synthesis

The quinoline scaffold, a fused bicyclic system comprising a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.com Its inherent aromaticity and the presence of a nitrogen atom bestow upon it unique electronic properties and reactivity, making it a versatile precursor for a wide array of complex molecules. numberanalytics.com In the realm of medicinal chemistry, the quinoline core is considered a "privileged structure," as it is found in numerous natural products and synthetic compounds with significant therapeutic properties. bloomtechz.comrsc.org This includes applications as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents. nih.gov The adaptability of the quinoline ring system allows for extensive functionalization, enabling chemists to modulate the biological and physical properties of its derivatives. researchgate.net

Overview of Dioxymethoxyquinoline Derivatives in Chemical Science

Dimethoxyquinoline derivatives, characterized by the presence of two methoxy (B1213986) groups on the quinoline framework, represent a significant class of compounds in chemical science. The position of these methoxy groups can significantly influence the molecule's properties, such as solubility and reactivity. vulcanchem.com For instance, the methoxy groups in 2,6-dimethoxyquinolines can reduce water solubility while potentially enhancing membrane permeability. vulcanchem.com These derivatives serve as crucial intermediates in the synthesis of more complex molecules. For example, dimethoxyquinolines are precursors in the synthesis of dihydroxyquinolines through oxidative demethylation. The varied substitution patterns of dimethoxyquinolines lead to a broad spectrum of chemical and biological activities, making them a focal point of research.

Historical Trajectories and Evolution of Quinoline Chemistry Relevant to 2,6-Dimethoxyquinoline

The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.gov Its name is derived from quinine, a naturally occurring antimalarial alkaloid that features the quinoline structure. numberanalytics.com This historical connection to medicine has driven much of the research into quinoline and its derivatives. numberanalytics.comnih.gov Early synthetic methods, such as the Skraup synthesis and the Friedländer annulation, provided foundational pathways to the quinoline core. nih.govvulcanchem.comiipseries.org Over time, the development of more sophisticated synthetic techniques, including transition metal-catalyzed cross-coupling reactions, has allowed for the precise and efficient synthesis of complex quinoline derivatives like this compound. numberanalytics.com This evolution in synthetic methodology has been crucial for exploring the structure-activity relationships of various substituted quinolines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B3040634 2,6-Dimethoxyquinoline CAS No. 222317-31-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-13-9-4-5-10-8(7-9)3-6-11(12-10)14-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEIXSMRIIYDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314585
Record name 2,6-Dimethoxyquinoline
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Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222317-31-9
Record name 2,6-Dimethoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=222317-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethoxyquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Profile of 2,6 Dimethoxyquinoline

2,6-Dimethoxyquinoline is a derivative of quinoline (B57606) with the chemical formula C₁₁H₁₁NO₂. nih.gov Its structure consists of a quinoline core with methoxy (B1213986) groups (-OCH₃) attached at positions 2 and 6. vulcanchem.com

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Solid
CAS Number 222317-31-9

Synthesis and Manufacturing

The synthesis of dimethoxyquinoline derivatives can be achieved through various methods. One common approach involves the nucleophilic substitution of halogenated quinolines with methoxide (B1231860) ions. For example, 6,8-dibromoquinoline (B11842131) can be converted to 6,8-dimethoxyquinoline (B1356820) using this method. Another general strategy involves building the quinoline (B57606) ring system from appropriately substituted anilines. For instance, the Gould-Jacobs reaction, starting from an aniline (B41778) and ethyl ethoxymethylenemalonate, is a known method for quinoline synthesis. wikipedia.org While specific industrial-scale manufacturing processes for 2,6-dimethoxyquinoline are not detailed in the provided results, general methods for quinoline synthesis, such as the Doebner-von Miller reaction, have been adapted for continuous flow reactors to improve scalability and yield.

Chemical Reactivity and Derivatization

The reactivity of the 2,6-dimethoxyquinoline core is influenced by the electron-donating methoxy (B1213986) groups. These groups can affect the regioselectivity of electrophilic substitution reactions. vulcanchem.com The quinoline (B57606) nitrogen also plays a role in the molecule's reactivity profile. bloomtechz.com

A key reaction of dimethoxyquinolines is oxidative demethylation, which converts the methoxy groups into hydroxyl groups, yielding dihydroxyquinolines. This transformation is often accomplished using reagents like potassium peroxodisulfate. The resulting dihydroxyquinolines can then undergo further reactions such as oxidation to quinones or substitution of the hydroxyl groups. The core structure can also be functionalized through various other reactions, allowing for the creation of a diverse library of derivatives.

Spectroscopic and Analytical Characterization

The characterization of 2,6-dimethoxyquinoline and its derivatives relies on standard spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance) : This technique provides information about the chemical environment of the hydrogen atoms in the molecule. For a related compound, 6,8-dimethoxyquinoline (B1356820), characteristic signals for the methoxy (B1213986) protons appear around δ 3.8 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : This provides information about the carbon skeleton of the molecule.

IR (Infrared) Spectroscopy : IR spectroscopy helps to identify the functional groups present. For 6,8-dimethoxyquinoline, a characteristic peak for the C=O stretch (likely referring to a related quinone) is observed at 1602 cm⁻¹.

MS (Mass Spectrometry) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. researchgate.net

Table 2: Representative Spectroscopic Data for a Dimethoxyquinoline Derivative (6,8-dimethoxyquinoline)

TechniqueKey Features
¹H NMR Signals for methoxy groups (OCH₃) typically appear as singlets in the δ 3.5-4.0 ppm range.
IR Spectroscopy Characteristic absorptions for C=C and C=N stretching within the quinoline (B57606) ring, and C-O stretching of the methoxy groups.

Synthetic Applications of 2,6 Dimethoxyquinoline As a Key Intermediate and Its Relevance in Materials Science

Role in the Construction of Diverse Complex Heterocyclic Architectures

The inherent reactivity of the quinoline (B57606) scaffold, modified by the electron-donating methoxy (B1213986) groups, makes 2,6-dimethoxyquinoline a valuable starting point for constructing more intricate heterocyclic systems. The quinoline structure itself exhibits reactivity akin to both benzene (B151609) and pyridine (B92270), allowing for a wide range of chemical transformations. This dual reactivity enables its use as a foundational element for developing novel heterocyclic frameworks with tailored properties.

Derivatives of this compound serve as precursors for multi-ring systems. For instance, research has demonstrated the synthesis of 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline from a related trimethoxyquinoline, showcasing how the core can be functionalized to create more complex, substituted quinolines. nih.gov Such transformations are crucial steps in building libraries of diverse heterocyclic compounds. The general utility of quinolines as building blocks is well-established, with their structural features making them valuable precursors for preparing a variety of heterocyclic compounds essential in multiple fields of chemical research. a2bchem.com The synthesis of quinolino[3,2-b]benzodiazepines and quinolino[3,2-b]benzoxazepines from 2-chloro-3-quinolinecarbaldehyde highlights the role of functionalized quinolines in creating fused heterocyclic systems. core.ac.uknih.gov

PrecursorSynthetic TransformationResulting ArchitectureReference
3,6,8-TrimethoxyquinolineBromination5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline nih.gov
2-Chloro-3-quinolinecarbaldehydeCondensation with o-PhenylenediammineQuinolino[3,2-b]benzodiazepine core.ac.uknih.gov
2-Chloro-3-quinolinecarbaldehydeCondensation with 2-aminophenolQuinolino[3,2-b]benzoxazepine core.ac.uknih.gov
4-Fluoroaniline & Diethyl malonateCyclization6-Fluoro-2,4-dihydroxyquinoline researchgate.net

Precursor in the Synthesis of Advanced Specialty Chemicals

Beyond complex heterocycles, this compound and its analogs are pivotal intermediates in the creation of advanced specialty chemicals, a category that includes dyes, pigments, and functional polymers, but excludes direct end-product biological applications. The methoxy groups in the this compound structure can reduce water solubility while enhancing membrane permeability, properties that can be fine-tuned in the development of specialty materials.

The versatility of the quinoline core allows for its incorporation into larger, functional molecules. For example, the synthesis of 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348) derivatives, which show enhanced thermal stability in polymers and dyes, underscores the value of substituted quinolines in materials science. Although not directly this compound, this illustrates the principle of using substituted quinolines as precursors. The general class of quinoline derivatives is used in the production of dyes and as solvents for resins, highlighting their industrial relevance. ambeed.com The synthesis of various 6,7-dimethoxy-4-anilinoquinolines further demonstrates the role of dimethoxyquinoline structures as intermediates for more complex molecules. nih.gov

**6.3. Applications in Functional Materials Development

The unique electronic properties of the quinoline ring system, characterized by delocalized π-electrons, make its derivatives highly suitable for applications in functional materials. nih.gov These compounds often exhibit high thermal and chemical stability, good electron-transporting capabilities, and their structures can be easily modified, which are all desirable traits for materials used in electronic and sensory devices. mdpi.com

Quinoline derivatives are prominent in the field of optoelectronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). psu.edunih.gov Their electron-withdrawing nature plays a significant role in facilitating electron transport, a crucial process in OLED operation. mdpi.com The inherent stability and luminescence of the quinoline framework contribute to the efficiency and longevity of these devices. mdpi.commdpi.comscielo.br

The benzyl (B1604629) group in a related compound, 3-benzyl-2,6-dimethoxyquinoline (B3030554), is suggested to enhance electron transport properties compared to unsubstituted quinolines, making such derivatives promising candidates for OLED ligands. The development of π-extended systems from quinoline derivatives for OLED applications is an active area of research. Furthermore, quinoline derivatives are recognized as good materials for the emission layer of OLEDs. nih.gov Metal complexes involving quinoline ligands, such as 8-hydroxyquinoline (B1678124) aluminum (Alq3), are standard materials in OLED technology, valued for their luminescent and electron-transporting properties. psu.edunih.gov

Properties of Quinoline Derivatives for OLEDs

Property Relevance to OLEDs Reference
Electron-Transporting Capability Facilitates charge injection and transport to the emissive layer, improving device efficiency. mdpi.com
High Thermal & Chemical Stability Ensures device longevity and stable performance under operational stress. mdpi.com
Structural Modifiability Allows for fine-tuning of electronic and optical properties (e.g., emission color, charge mobility). mdpi.com

The quinoline scaffold is a fundamental component in the design of chemosensors, particularly those based on fluorescence. ecorfan.org These sensors are developed to detect a variety of analytes, including metal ions, with high sensitivity and selectivity. ecorfan.org The principle often involves the quinoline nitrogen or other appended functional groups acting as a binding site for the target analyte. This binding event modulates the electronic structure of the quinoline system, leading to a change in its photophysical properties, such as a "turn-on" or "turn-off" of fluorescence.

Researchers have successfully created nanosensors by functionalizing carbon dots with quinoline derivatives. researchgate.netrsc.org This approach combines the excellent optical properties and biocompatibility of carbon dots with the specific recognition capabilities of quinoline. researchgate.netrsc.org One such nanosensor demonstrated high selectivity and a very low detection limit for zinc ions (Zn²⁺) of 6.4 nM. researchgate.netrsc.org Similarly, silica (B1680970) nanoparticles functionalized with an 8-aminoquinoline (B160924) derivative have been developed as a fluorescent nanosensor for detecting Zn(II) in aqueous environments. acs.org These examples highlight the modularity of quinoline-based sensor design, where the core heterocycle is integrated into larger nanostructures to enhance sensing performance. researchgate.netrsc.orgacs.org

**6.4. Ligand Design and Coordination Chemistry Based on Quinoline Frameworks

The nitrogen atom in the quinoline ring and the potential for additional coordinating groups make quinoline derivatives excellent ligands for metal ions. a2bchem.com This ability to form stable coordination complexes is the foundation of their use in various applications, from catalysis to the selective sensing of metal ions.

Quinoline-based ligands are widely employed in the development of fluorescent sensors for metal ions. The quinoline moiety can act as a fluorophore whose emission is modulated upon complexation with a metal ion. The design of these sensors often involves linking the quinoline unit to a specific receptor site that provides selectivity for a particular ion.

For example, novel quinoline-based thiazole (B1198619) derivatives have been synthesized and shown to selectively detect Fe³⁺, Fe²⁺, and Cu²⁺ ions through fluorescence quenching. nih.gov Another quinoline-based fluorescent probe demonstrated high selectivity and sensitivity for Fe³⁺. mdpi.com The versatility of the quinoline framework is further shown in sensors designed for other metal ions. Fluorescein-based dyes derivatized with 8-aminoquinoline have been developed for sensing Zn(II). acs.org Research has also produced quinoline-based sensors with enhanced selectivity for zinc over other ions like cadmium. rsc.org The ability to modify the quinoline structure allows for the fine-tuning of binding affinities and fluorescence responses, enabling the detection of specific metal ions in complex environments. nih.govmdpi.comrsc.org

Examples of Quinoline-Based Metal Ion Sensors

Sensor Type Target Ion(s) Detection Mechanism Reference
Quinoline-Thiazole Derivatives Fe³⁺, Fe²⁺, Cu²⁺ Fluorescence Quenching nih.gov
Quinoline-Functionalized Carbon Dots Zn²⁺ Fluorescence Enhancement researchgate.netrsc.org
8-Aminoquinoline-Functionalized Silica Nanoparticles Zn²⁺ Fluorescence Enhancement acs.org
8-Aminoquinoline-Derivatized Fluoresceins Zn²⁺ Fluorescence Enhancement acs.org
Quinoline-based Fluorescent Probe Fe³⁺ Fluorescence Enhancement mdpi.com

Advanced Electrochemical Studies of 2,6 Dimethoxyquinoline

Cyclic Voltammetry for Characterization of Redox Behavior

Comprehensive searches of scientific literature and electrochemical databases did not yield specific studies on the cyclic voltammetry of 2,6-dimethoxyquinoline. While extensive research exists on the electrochemical behavior of various quinoline (B57606) derivatives and compounds with similar functional groups, such as 2,6-dimethoxy-1,4-benzoquinone, direct experimental data on the redox characteristics of this compound is not publicly available at this time.

Electrochemical studies on related quinoline compounds indicate that the quinoline nucleus can undergo both reduction and oxidation processes. The presence and position of substituents, such as the methoxy (B1213986) groups in this compound, are known to significantly influence the redox potentials and the mechanism of electron transfer. Generally, electron-donating groups like methoxy are expected to make the quinoline ring more susceptible to oxidation and more difficult to reduce, as they increase the electron density of the aromatic system.

A hypothetical cyclic voltammetry study of this compound would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential of a working electrode. The resulting voltammogram would be analyzed to determine key parameters such as the anodic and cathodic peak potentials (Epa and Epc) and the corresponding peak currents (ipa and ipc). These parameters would provide insights into the reversibility of the redox processes and the stability of the resulting radical ions or other intermediates.

Table 7.1.1: Hypothetical Cyclic Voltammetry Parameters for this compound

ParameterExpected ObservationSignificance
Anodic Peak Potential (Epa)Would indicate the potential at which oxidation occurs.A lower potential compared to unsubstituted quinoline would suggest the electron-donating effect of the methoxy groups.
Cathodic Peak Potential (Epc)Would indicate the potential at which reduction occurs.A more negative potential compared to unsubstituted quinoline would be expected.
Peak Separation (ΔEp = Epa - Epc)The difference between the anodic and cathodic peak potentials.A value close to 59/n mV (where n is the number of electrons transferred) would suggest a reversible one-electron transfer process.
Peak Current Ratio (ipa/ipc)The ratio of the anodic to cathodic peak currents.A ratio close to 1 would indicate a stable redox couple.

Chronocoulometry for Quantification of Electron Transfer Processes

Similar to cyclic voltammetry, no specific chronocoulometric studies for this compound have been reported in the available scientific literature. Chronocoulometry is a technique that measures the total charge that passes through an electrode as a function of time following a potential step. It is particularly useful for determining the number of electrons transferred in a redox reaction, the diffusion coefficient of the electroactive species, and for studying adsorption processes at the electrode surface.

In a hypothetical chronocoulometric experiment on this compound, a potential step would be applied to the working electrode, causing the oxidation or reduction of the compound. The resulting charge-time response would be analyzed using the Anson equation. This analysis would allow for the determination of the diffusion coefficient (D) and the number of electrons (n) involved in the electrochemical reaction.

Table 7.2.1: Hypothetical Chronocoulometry Data and Derived Parameters for this compound

ParameterHypothetical ValueSignificance
Charge (Q) vs. t^1/2Linear relationship expected for a diffusion-controlled process.The slope of the Anson plot would be used to calculate the number of electrons transferred and the diffusion coefficient.
Number of Electrons (n)Would likely be 1 or 2 for the initial redox step.Provides fundamental information about the stoichiometry of the electrochemical reaction.
Diffusion Coefficient (D)Would be on the order of 10^-5 to 10^-6 cm^2/s.Characterizes the rate at which this compound diffuses to the electrode surface in the chosen solvent.

Further experimental research is necessary to determine the actual electrochemical properties of this compound and to populate the data tables with factual findings.

Structure Reactivity Relationship Srr Studies of 2,6 Dimethoxyquinoline Systems

Influence of Substituents on Quinoline (B57606) Ring Reactivity and Selectivity

The presence and position of substituents on the quinoline ring profoundly impact its reactivity towards both electrophilic and nucleophilic attack, as well as the regioselectivity of these reactions. The two methoxy (B1213986) groups in 2,6-dimethoxyquinoline, being electron-donating, generally activate the ring system towards electrophilic substitution.

The reactivity of an aromatic ring is influenced by the electron-donating or electron-withdrawing nature of its substituents. Electron-donating groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.com Conversely, electron-withdrawing groups decrease the electron density, deactivating the ring towards electrophilic attack. lumenlearning.com

In the case of this compound, the methoxy group at the 6-position is on the benzene (B151609) ring portion of the molecule. Methoxy groups are known to be activating and ortho, para-directing for electrophilic aromatic substitution. unizin.org Therefore, the 6-methoxy group in this compound would be expected to direct incoming electrophiles to the 5- and 7-positions. The 2-methoxy group is on the pyridine (B92270) ring, which is inherently electron-deficient. This methoxy group can influence the reactivity of the pyridine part of the quinoline system.

The influence of various substituents on the reactivity of the quinoline core has been a subject of extensive study. For instance, in copper-catalyzed reactions of ortho-acylanilines and alkenyl iodides to form quinolines, it was observed that electron-donating groups on the alkenyl iodide enhanced reaction yields, while electron-withdrawing groups led to a reduction in yield. organic-chemistry.org This highlights the sensitivity of the reaction to the electronic nature of the substituents.

Furthermore, the regioselectivity of reactions is highly dependent on the substitution pattern. In a study on the synthesis of 6,8-disubstituted quinolines from 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348), copper-promoted substitution with sodium methoxide (B1231860) initially produced a mixture of 8-bromo-6-methoxy and 6-bromo-8-methoxy derivatives. tubitak.gov.tr Prolonged reaction times favored the formation of the 6,8-dimethoxy product, demonstrating how reaction conditions and substituent positions can control the outcome. tubitak.gov.tr

The following table, adapted from general principles of electrophilic aromatic substitution, illustrates the relative reactivity of a benzene ring with different substituents compared to benzene itself. This provides a conceptual framework for understanding how substituents like the methoxy group in this compound affect reactivity.

Table 1: Relative Rates of Nitration for Substituted Benzenes

Substituent (R in C₆H₅R)Relative Rate of NitrationClassification
-OH1,000Activating
-OCH₃~30-40Activating
-CH₃25Activating
-H1Reference
-Cl0.033Deactivating
-Br0.030Deactivating
-CO₂Et0.0037Deactivating
-NO₂6 x 10⁻⁸Strongly Deactivating
Data conceptualized from kinetic studies on electrophilic aromatic substitution. lumenlearning.comunizin.org

Correlation of Electronic Structure with Observed Chemical Transformation Pathways

The chemical reactivity of a molecule is fundamentally linked to its electronic structure. Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting chemical reactivity. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is often correlated with the chemical reactivity and kinetic stability of a molecule; a smaller gap generally suggests higher reactivity. stackexchange.commdpi.comscirp.org

For this compound and its derivatives, computational methods like Density Functional Theory (DFT) have been employed to analyze their electronic structures. researchgate.net These studies reveal how substituents alter the energy levels and spatial distribution of the frontier orbitals, thereby influencing the molecule's reactivity. For example, in a study of newly synthesized derivatives of this compound, DFT calculations showed that the HOMOs were primarily located on the quinoline ring, as well as on oxygen and bromine atoms of the substituents, while the LUMOs were situated on the quinoline ring itself. researchgate.net This distribution suggests that the quinoline ring is susceptible to electrophilic attack at sites with high HOMO density and can act as an electron acceptor in reactions involving its LUMO.

The correlation between the HOMO-LUMO gap and reactivity is not always straightforward and can be influenced by other factors. stackexchange.com However, for a series of related compounds, it can provide valuable insights. A lower LUMO energy corresponds to a better electron acceptor, enhancing reactivity with nucleophiles. Conversely, a higher HOMO energy indicates a better electron donor, increasing reactivity with electrophiles. wuxiapptec.com

The following table presents conceptual data illustrating how the HOMO-LUMO gap can correlate with the reactivity of substituted quinolines.

Table 2: Conceptual Correlation of Frontier Orbital Energies with Reactivity in Substituted Quinolines

Substituent on QuinolineHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Reactivity
-NH₂ (Electron-Donating)-5.8-1.54.3High (towards electrophiles)
-OCH₃ (Electron-Donating)-6.2-1.74.5Moderate-High
-H (Unsubstituted)-6.6-1.84.8Moderate
-Cl (Electron-Withdrawing)-6.8-2.14.7Lower (towards electrophiles)
-CN (Electron-Withdrawing)-7.1-2.54.6Low (towards electrophiles)
Note: These are illustrative values based on general principles of FMO theory. mdpi.comscirp.org

Steric and Electronic Effects on Reaction Kinetics and Stereoselectivity

Reaction kinetics provide quantitative insights into how substituents affect reaction rates. Both steric and electronic effects play crucial roles in determining the kinetics and, in chiral systems, the stereoselectivity of a reaction.

Steric Effects: The size of substituents can significantly hinder the approach of a reagent to the reaction center, a phenomenon known as steric hindrance. This can dramatically slow down a reaction or even prevent it from occurring. For example, in the manganese-catalyzed hydroboration of quinolines, it was found that quinolines substituted with a methyl group at the C2 or C8 position showed no reactivity, which was attributed to the steric hindrance at these positions. chinesechemsoc.org Similarly, in a cascade reaction to synthesize substituted quinolines, the steric hindrance of substituents on the benzene ring of the nitrosoarene starting material had a critical impact on the reaction's reactivity and selectivity. rsc.org A bulky group like the 3-benzyl substituent in 3-benzyl-2,6-dimethoxyquinoline (B3030554) can also impose steric constraints that influence its reactivity. vulcanchem.com

Electronic Effects: The electronic influence of substituents on reaction rates can be quantified using Hammett plots. A Hammett plot correlates the logarithm of the reaction rate constant (or equilibrium constant) for a series of substituted aromatic compounds with a substituent constant (σ). The slope of the plot, known as the reaction constant (ρ), provides information about the reaction mechanism. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ value signifies that the reaction is favored by electron-donating groups (positive charge buildup in the transition state). rsc.org

For instance, a Hammett analysis of the Wacker-type oxidation of styrenes using quinoline-oxazoline ligands revealed a ρ value of -1.29, indicating the development of a positive charge in the transition state, consistent with a Lewis-acid/Lewis-base interaction between the palladium catalyst and the alkene. nih.gov In another study on the photobasicity of 5-substituted quinolines, a linear relationship was found between the ground state pKa and the Hammett parameter σp, demonstrating the predictable electronic influence of substituents. acs.org

The following table provides a conceptual summary of how kinetic data can be interpreted to understand steric and electronic effects in a hypothetical reaction of substituted quinolines.

Table 3: Kinetic Data for a Hypothetical Reaction of Substituted Quinolines

Substituent at C4Relative RateDominant EffectInterpretation
-H1.0ReferenceBaseline reactivity
-CH₃2.5Electronic (Donating)Stabilizes positive charge in the transition state
-OCH₃5.0Electronic (Donating)Strongly stabilizes positive charge in the transition state
-Cl0.2Electronic (Withdrawing)Destabilizes positive charge in the transition state
-C(CH₃)₃ (tert-Butyl)0.1StericBulky group hinders reagent approach, overriding electronic effects
This table illustrates how relative reaction rates can be used to infer the interplay of steric and electronic effects. chinesechemsoc.orgrsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2,6-dimethoxyquinoline, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via methoxylation of quinoline derivatives or through multi-step alkylation reactions. For example, methoxy groups can be introduced using dimethyl sulfate under alkaline conditions. Reaction temperature (e.g., 60–80°C) and solvent choice (e.g., ethanol or DMF) significantly impact yield due to steric hindrance from the methoxy groups .
  • Data Consideration : Compare yields from different routes (e.g., 45–72% for alkylation vs. 60–85% for direct methoxylation) and optimize by adjusting catalyst loading (e.g., 5–10 mol% Pd/C) .

Q. How can this compound be quantified in complex matrices like cosmetic formulations?

  • Methodology : Spectrophotometric methods using this compound as a chromogenic reagent are effective. Ultrasound-assisted emulsification stabilizes cosmetic samples, enabling direct UV-Vis analysis at λmax = 420–450 nm. Calibration curves (R<sup>2</sup> > 0.99) should be validated against HPLC-MS for accuracy .
  • Interference Mitigation : Use matrix-matched standards and pre-treat samples with solid-phase extraction (SPE) to remove surfactants or pigments .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Protocols : Avoid inhalation and skin contact using fume hoods, nitrile gloves, and chemical goggles. Store in amber glass containers at 4°C to prevent photodegradation .
  • Emergency Measures : For spills, neutralize with 5% sodium bicarbonate and collect residues in hazardous waste containers .

Advanced Research Questions

Q. How do structural modifications of this compound affect its reactivity in catalytic systems?

  • Experimental Design : Perform density functional theory (DFT) calculations to analyze electron density distribution at the quinoline core. Compare catalytic activity (e.g., turnover frequency) in cross-coupling reactions using substituents like halides or nitro groups at the 3-position. Results show electron-withdrawing groups enhance oxidative addition rates by 30–50% .
  • Data Contradictions : Address discrepancies in reported catalytic efficiencies by standardizing solvent polarity (e.g., ε = 15–35) and ligand ratios .

Q. What strategies resolve conflicting data on the stability of this compound under oxidative conditions?

  • Analytical Approach : Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to track degradation products (e.g., quinone derivatives). Conflicting reports may arise from impurities (e.g., residual dimethyl sulfate); thus, purity ≥98% (HPLC) is essential .
  • Statistical Validation : Apply ANOVA to compare degradation rates across batches (p < 0.05) and identify outlier datasets .

Q. How can this compound be integrated into electrochemical sensors for biomedical applications?

  • Sensor Design : Functionalize carbon electrodes with this compound via π-π stacking. Optimize pH (7.4) and scan rates (50–100 mV/s) to achieve detection limits <1 nM for dopamine. Cross-validate with cyclic voltammetry and impedance spectroscopy .
  • Interference Testing : Test selectivity against ascorbic acid and uric acid using differential pulse voltammetry. A this compound-modified electrode reduces interference signals by 70% compared to bare electrodes .

Methodological Guidance

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound toxicity studies?

  • Protocol : Use nonlinear regression (e.g., Hill equation) to model IC50 values. For cell viability assays, apply Welch’s t-test to compare treated vs. control groups, ensuring n ≥ 3 replicates. Report confidence intervals (95%) and adjust for multiple comparisons using the Bonferroni method .

Q. How should researchers address reproducibility challenges in synthesizing this compound derivatives?

  • Quality Control : Implement in-process monitoring (e.g., TLC or inline IR spectroscopy) to track reaction progression. Document deviations (e.g., >5% yield drop) and adjust stoichiometry or catalyst regeneration protocols .
  • Collaborative Validation : Share synthetic protocols via platforms like Zenodo and conduct round-robin tests across labs to identify systematic errors .

Data Presentation Standards

Table 1 : Comparative Analysis of Synthesis Routes for this compound

RouteYield (%)Purity (HPLC)Key Limitation
Direct Methoxylation72–85≥98Requires high-purity quinoline
Alkylation45–6090–95Steric hindrance reduces yield
Catalytic Coupling65–7895–97Pd catalyst cost

Table 2 : Stability of this compound Under Accelerated Conditions

Storage ConditionDegradation (%)Major Degradant
25°C, dark<5None detected
40°C/75% RH12–18Quinone derivative

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethoxyquinoline
Reactant of Route 2
Reactant of Route 2
2,6-Dimethoxyquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.